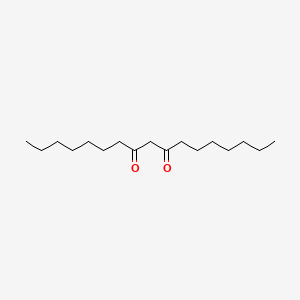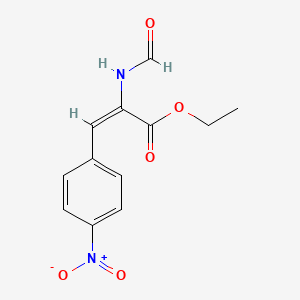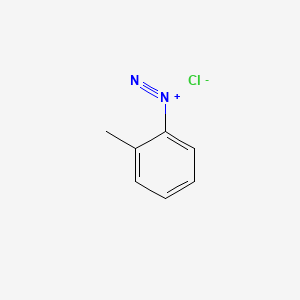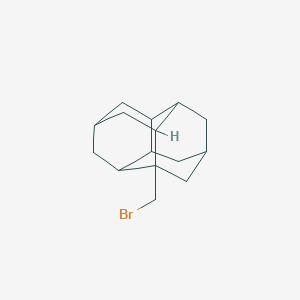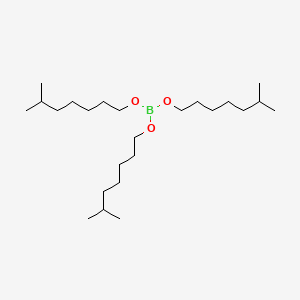
Triisooctyl orthoborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Triisooctyl orthoborate can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves heating boric acid and isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
In industrial production, the process may involve continuous distillation to remove water and drive the reaction to completion .
Analyse Des Réactions Chimiques
Triisooctyl orthoborate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and isooctyl alcohol.
Oxidation: It can undergo oxidation reactions, especially under high-temperature conditions, leading to the formation of boric oxide and other oxidation products.
Substitution: this compound can participate in substitution reactions where the isooctyl groups are replaced by other alkyl or aryl groups.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and various alkylating agents .
Applications De Recherche Scientifique
Triisooctyl orthoborate has several scientific research applications:
Mécanisme D'action
The primary mechanism by which triisooctyl orthoborate exerts its effects is through the formation of a lubricious, solid-like layered structure at the sliding interface. This structure reduces friction and wear by providing a protective film on the metal surfaces. The compound’s ability to undergo pressure-induced morphological changes at the sliding interface is crucial for its lubricating properties .
Comparaison Avec Des Composés Similaires
Triisooctyl orthoborate can be compared with other borate compounds, such as:
Triethyl orthoborate: Similar in structure but with ethyl groups instead of isooctyl groups. It is less hydrophobic and has different physicochemical properties.
Tetraalkylammonium orthoborate: These compounds have ammonium cations and are used as ionic liquids with unique lubrication mechanisms.
Zinc borate: Used as a flame retardant and has different applications compared to this compound.
This compound is unique due to its high hydrophobicity and excellent anti-wear properties, making it particularly suitable for use in high-performance lubricants .
Propriétés
Numéro CAS |
26401-30-9 |
|---|---|
Formule moléculaire |
C24H51BO3 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
tris(6-methylheptyl) borate |
InChI |
InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
Clé InChI |
XMLAPNGGLRZABE-UHFFFAOYSA-N |
SMILES canonique |
B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


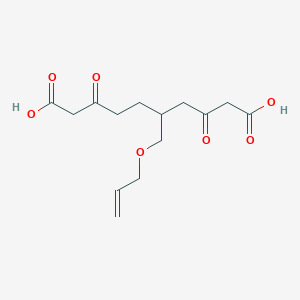
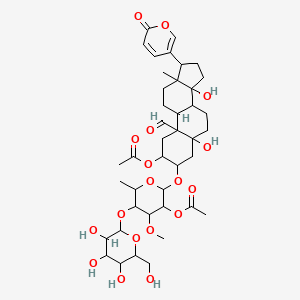
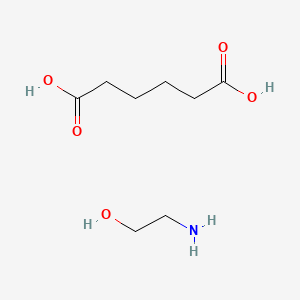
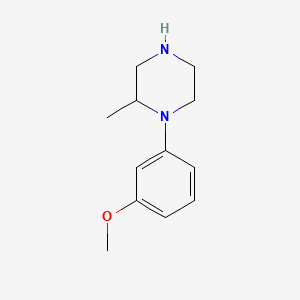


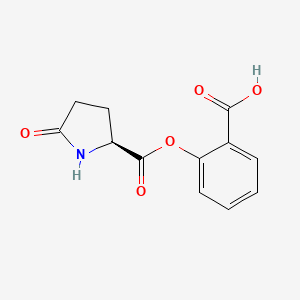
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)

